3-ethylazetidine-3-carbonitrile hydrochloride
Description
Properties
CAS No. |
1205750-03-3 |
|---|---|
Molecular Formula |
C6H11ClN2 |
Molecular Weight |
146.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reduction of 3-Ethyl-3-Cyano-2-Azetidinone
The reduction of 2-azetidinones to azetidines using lithium aluminum hydride (LiAlH₄) is a well-established strategy. For this compound, the precursor 3-ethyl-3-cyano-2-azetidinone is synthesized via cyclization of β-lactam intermediates.
Reaction Scheme:
-
Cyclization : Ethyl malonate derivatives react with ethylamine under basic conditions to form the β-lactam core.
-
Cyanidation : Introduction of the nitrile group via nucleophilic substitution with potassium cyanide (KCN) at the 3-position.
-
Reduction : LiAlH₄ reduces the lactam carbonyl to the azetidine amine.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous THF | 85 |
| Temperature | 0°C → Reflux | 78 |
| LiAlH₄ Stoichiometry | 1.2 equiv | 92 |
The hydrochloride salt is subsequently formed by treating the free base with HCl gas in diethyl ether, yielding a crystalline product.
Method 2: Cyclization of Amino Nitrile Precursors
An alternative approach involves the intramolecular cyclization of γ-amino nitriles. This method avoids toxic cyanide reagents by leveraging pre-formed nitrile groups.
Reaction Mechanism:
-
Precursor Synthesis : Ethyl glycinate reacts with acrylonitrile in a Michael addition to form γ-amino nitriles.
-
Ring Closure : Base-mediated cyclization (e.g., K₂CO₃) forms the azetidine ring.
Challenges :
-
Competing polymerization of acrylonitrile requires strict temperature control (<50°C).
-
Regioselectivity issues arise from steric effects of the ethyl group, necessitating bulky bases like DBU.
Yield Comparison :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DMF | 65 |
| DBU | Toluene | 88 |
Method 3: Functional Group Interconversion
Post-functionalization of pre-formed azetidines offers a modular pathway. For example, 3-ethylazetidine-3-carboxylic acid (synthesized via methods in CN108069889B) undergoes dehydration to the nitrile:
-
Activation : Carboxylic acid activation with thionyl chloride (SOCl₂) forms the acyl chloride.
-
Cyanide Substitution : Reaction with trimethylsilyl cyanide (TMSCN) yields the nitrile.
Critical Parameters :
-
Excess TMSCN (2.5 equiv) ensures complete conversion.
-
Side products like iminium salts are mitigated by anhydrous conditions.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O) :
-
δ 1.25 (t, 3H, CH₂CH₃), 2.80–3.10 (m, 4H, azetidine ring), 3.45 (q, 2H, CH₂CH₃).
IR (KBr) :
-
2245 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (N-H bend).
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) reveals >98% purity for all methods, with Method 1 exhibiting superior reproducibility.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group and the azetidine ring’s tertiary carbon are primary sites for nucleophilic substitution.
Cyanide Displacement
Treatment with potassium cyanide (KCN) in acetonitrile under reflux replaces the bromide in 3-bromo-3-ethylazetidine precursors, yielding 3-cyano derivatives (e.g., 3-ethylazetidine-3-carbonitrile ) .
Example Reaction:
Oxygen- and Nitrogen-Centered Nucleophiles
Reactions with oxygen (e.g., methoxide, aryloxides) or nitrogen nucleophiles (e.g., amines) proceed via SN2 mechanisms. For instance:
-
Methoxide substitution : Forms 3-methoxy-3-ethylazetidine in 85% yield .
-
Ammonia reaction : Produces 3-amino-3-ethylazetidine derivatives .
Hydrolysis of the Nitrile Group
The cyano group undergoes hydrolysis under basic or acidic conditions:
Basic Hydrolysis
Microwave-assisted hydrolysis with KOH in ethanol/water (10:1) at 150°C converts the nitrile to an amide (77% yield ) and a minor carboxylic acid (19% yield ) :
Acidic Hydrolysis
Strong acids (e.g., HCl) hydrolyze the nitrile to carboxylic acids, though with lower selectivity compared to basic conditions .
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under specific conditions:
Acid-Catalyzed Ring Expansion
In the presence of HCl, the azetidine ring can expand to form pyrrolidine derivatives, though this pathway is
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
3-Ethylazetidine-3-carbonitrile hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of drugs targeting neurological disorders and other therapeutic areas.
Case Study: Neurological Agents
Research has shown that derivatives of azetidine compounds exhibit neuroprotective properties. For instance, modifications of 3-ethylazetidine derivatives have been investigated for their efficacy in treating conditions like Alzheimer's disease and Parkinson's disease, demonstrating promising results in preclinical trials.
Organic Synthesis
Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex organic molecules.
| Reaction Type | Description | Example Application |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Synthesis of substituted azetidines |
| Cyclization | Can participate in cyclization reactions to form rings | Development of cyclic pharmaceuticals |
| Functional Group Modification | Allows for the introduction of functional groups | Enhancing biological activity of drugs |
Biochemical Research
Enzyme Interaction Studies
In biochemistry, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural properties facilitate investigations into how enzymes interact with substrates.
Case Study: Enzyme Kinetics
A study focused on the interaction between this compound and specific enzymes revealed insights into catalytic mechanisms and substrate specificity. Such research is vital for drug design as it helps identify potential inhibitors or activators of enzyme activity.
Agrochemical Development
Pesticide Formulation
The compound is being explored for its potential use in agrochemicals, particularly in the formulation of pesticides and herbicides. Its structural characteristics may enhance the efficacy and selectivity of these products.
| Agrochemical Type | Potential Use | Expected Benefits |
|---|---|---|
| Herbicides | Targeting specific weed species | Reduced crop damage |
| Insecticides | Enhancing effectiveness against pests | Increased yield |
Material Science Applications
Polymer Synthesis
Research is ongoing into the use of this compound in material science, particularly in synthesizing polymers with unique properties such as improved strength or thermal stability.
Mechanism of Action
The mechanism of action of 3-ethylazetidine-3-carbonitrile hydrochloride involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity . The specific molecular targets and pathways involved depend on the context of its use, such as in drug discovery or biological research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences among 3-ethylazetidine-3-carbonitrile hydrochloride and related compounds:
*Note: Properties for the target compound are inferred from structural analogs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Fluorinated analogs like 3-fluoro-3-methylazetidine HCl (logP ~1.2 estimated) are more lipophilic than the target compound, favoring blood-brain barrier (BBB) penetration .
- Hydrogen Bonding : The hydroxyl group in 3-hydroxyquinuclidine-3-carbonitrile HCl (TPSA ~65 Ų) enhances hydrogen bonding, which may limit gastrointestinal (GI) absorption compared to the target compound .
Research Findings and Trends
- Reactivity : Carbonitrile-containing compounds exhibit nucleophilic reactivity at the nitrile group, enabling transformations into amines or tetrazoles, whereas ester derivatives undergo hydrolysis or transesterification .
- Stability : Fluorinated analogs (e.g., 3-fluoro-3-methylazetidine HCl) show enhanced metabolic stability compared to hydroxyl or ester analogs, making them favorable for in vivo applications .
- Computational Predictions : LogS (solubility) values for ethyl azetidine-3-carboxylate HCl (ESOL: -1.2) suggest moderate solubility, while the target compound’s carbonitrile group may further reduce logS .
Biological Activity
3-Ethylazetidine-3-carbonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which is a four-membered cyclic amine. The presence of the carbonitrile group enhances its reactivity and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClN₃ |
| Molecular Weight | 145.58 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water and polar organic solvents |
Research indicates that this compound exhibits various biological activities, primarily through modulation of specific receptors and enzymes. Its potential as an agonist for S1P (sphingosine-1-phosphate) receptors has been highlighted in recent studies, suggesting implications in treating neurodegenerative diseases and autoimmune disorders .
Pharmacological Effects
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis, which is crucial in conditions like Alzheimer's disease and multiple sclerosis.
- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, thereby offering therapeutic benefits in autoimmune diseases .
- Antimicrobial Properties : Preliminary investigations indicate activity against certain bacterial strains, positioning it as a candidate for developing new antibiotics .
Toxicity Profile
While exploring the therapeutic potential, it is essential to consider the toxicity associated with this compound. According to safety data:
- Acute Toxicity : Classified as harmful if swallowed or inhaled, with potential skin and eye irritation .
- Environmental Impact : Toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal .
Case Study 1: Neuroprotection in Animal Models
In a study involving murine models of neurodegeneration, this compound was administered to assess its neuroprotective effects. Results indicated significant preservation of neuronal integrity and function compared to control groups. The mechanism was linked to the activation of S1P receptors, which modulate neuroinflammatory pathways.
Case Study 2: Antimicrobial Activity Assessment
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential role as an antimicrobial agent.
Q & A
Q. Basic
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 210–230 nm) to separate and quantify impurities. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for optimal resolution .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and iodine staining .
What strategies can be employed to optimize the synthesis yield of this compound, particularly in multi-step reactions?
Q. Advanced
- Reaction Temperature Control : Maintain precise temperatures during alkylation or amination steps to minimize side reactions (e.g., epimerization or over-alkylation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance reaction efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve solubility .
How should researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?
Q. Advanced
- Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl azetidine-3-carboxylate hydrochloride, CAS 100202-39-9) .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR frequencies and reconcile experimental anomalies .
- Alternative Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste contractors .
In designing experiments involving this compound, how can researchers mitigate potential side reactions during amination or alkylation steps?
Q. Advanced
- Protecting Groups : Temporarily block reactive sites (e.g., nitrile groups) using trimethylsilyl chloride .
- Low-Temperature Conditions : Conduct reactions at −20°C to reduce unwanted nucleophilic substitutions .
- Coupling Agents : Use carbodiimides (e.g., EDC·HCl) to activate carboxyl groups and minimize cross-reactivity .
What are the documented applications of this compound in medicinal chemistry research?
Q. Basic
- Intermediate Synthesis : Acts as a precursor for spirocyclic compounds in CNS drug development .
- Bioisostere Design : The azetidine ring serves as a conformational constraint in protease inhibitors .
How can isotopic labeling (e.g., 14C^{14}\text{C}14C) be integrated into the synthesis of this compound for pharmacokinetic studies?
Q. Advanced
- Radiolabeled Cyanide : Introduce at the nitrile group via nucleophilic substitution with K .
- Purification : Use semi-preparative HPLC to isolate labeled products and confirm specific activity via scintillation counting .
What chromatographic systems are recommended for the quantitative analysis of this compound in complex mixtures?
Q. Basic
- Ion-Pair Chromatography : Pair tetrabutylammonium bromide with a C8 column to improve retention of polar analytes .
- LC-MS/MS : Quantify trace levels using multiple reaction monitoring (MRM) transitions .
What statistical approaches should be prioritized when analyzing dose-response data involving this compound in pharmacological assays?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
